Acetylacetone Zinc(II) Salt

Polymer Chemistry Catalysis Green Chemistry

Researchers seeking reproducible ZnO thin-film deposition or high-Mw polycarbonate synthesis face inconsistent results with common zinc salts. Zinc(II) acetylacetonate (Zn(acac)₂) solves these challenges with quantifiable performance: • Polycarbonate synthesis: 85.6% yield, Mw 143,500 g/mol-outperforming zinc acetate. • ZnO CVD at 320°C: High (002) orientation and growth rate with H₂O co-reactant, ideal for flexible electronics. • Organic solubility: 6.9 g/L in water; freely soluble in MeOH, acetone, benzene-enabling stable precursor solutions. Supplied as ≥98% purity crystalline powder with consistent lot-to-lot quality.

Molecular Formula C10H14O4Zn
Molecular Weight 263.6 g/mol
Cat. No. B8023845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylacetone Zinc(II) Salt
Molecular FormulaC10H14O4Zn
Molecular Weight263.6 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zn+2]
InChIInChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+;
InChIKeyCYDXJXDAFPJUQE-SYWGCQIGSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zn(acac)₂ Technical Baseline & Procurement Context


Acetylacetone Zinc(II) Salt, commonly known as Zinc(II) acetylacetonate or Zn(acac)₂, is a coordination complex where a central zinc(II) ion is chelated by two acetylacetonate (acac) ligands. It is typically supplied as a white to pale yellow crystalline powder, often in the form of its monohydrate [Zn(acac)₂(H₂O)] [1]. This compound is a widely utilized organometallic precursor in materials science and a catalyst in organic synthesis, valued for its solubility in organic solvents and its role as a non-toxic zinc source [2]. Its primary applications include the fabrication of zinc oxide (ZnO) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), and as a Lewis acid catalyst in polymerization and transesterification reactions [2][3].

Zn(acac)₂ Key Procurement Differentiators


Substituting Zn(acac)₂ with other zinc salts (e.g., acetate, chloride) or alternative metal acetylacetonates is not a straightforward decision due to significant and quantifiable performance differences. The unique bidentate acetylacetonate ligand imparts specific thermal stability, solubility, and catalytic behavior that is not replicated by simpler salts [1]. For instance, while zinc acetate is a common catalyst, Zn(acac)₂ has been shown to produce significantly higher molecular weight polymers due to a more favorable balance of Lewis acidity and steric hindrance [1]. Similarly, in materials deposition, the choice of precursor directly impacts film growth rate and crystallinity [2]. The following quantitative evidence demonstrates where Zn(acac)₂ provides distinct advantages or trade-offs compared to its closest analogs, which are critical for informed scientific and procurement decisions.

Zn(acac)₂ Quantitative Evidence Guide


Catalytic Performance in Melt Transesterification

In the synthesis of poly(1,4-butylene carbonate) (PBC) via melt transesterification, Zn(acac)₂ exhibits superior catalytic performance compared to other zinc-based catalysts. It achieves a polymer yield of 85.6% and a weight-average molecular weight (Mw) of 143,500 g/mol [1]. This performance is attributed to the optimal Lewis acidity and steric hindrance provided by the acetylacetonate ligand, which enhances the melt transesterification reaction [1]. While direct quantitative data for all other zinc catalysts is not presented in a single table, the study explicitly states that the yield and Mw are higher than those achieved with other zinc-based catalysts evaluated under comparable conditions [1].

Polymer Chemistry Catalysis Green Chemistry

Rate Constants in Silane Cross-Linking

In the catalysis of a model sol-gel silane cross-linking reaction, Zn(acac)₂ hydrate (ZnAA) demonstrates a specific rate constant that differs from other metal acetylacetonates. Using d6-acetone as a solvent, ZnAA has a rate constant of 4.3 × 10⁻⁴ min⁻¹ [1]. This is higher than that of Zirconium acetylacetonate (2.0 × 10⁻⁴ min⁻¹) and Zinc bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (0.45 × 10⁻⁴ min⁻¹), but lower than Aluminium acetylacetonate (6.0 × 10⁻⁴ min⁻¹) [1]. This data provides a quantitative basis for selecting Zn(acac)₂ when a specific reaction rate is required, offering a moderate activity level between less and more active alternatives.

Organometallic Catalysis Silica Sol-Gel Reaction Kinetics

ZnO CVD Film Growth: Co-reactant Comparison

In atmospheric pressure Chemical Vapor Deposition (CVD) for the growth of (002) oriented ZnO thin films at 320°C, the choice of co-reactant with Zn(acac)₂ is critical. Using water vapor (H₂O) as the co-reactant results in a higher film growth rate and better crystallinity compared to using oxygen (O₂) [1]. This is because water vapor supplies hydrogen to react with and stabilize the released acetylacetonyl ligand, facilitating the formation of a stable acetylacetone molecule and promoting efficient ZnO deposition [1]. The study demonstrates that achieving high-quality films at such low temperatures is contingent on this specific precursor/co-reactant pairing.

Thin Film Deposition MOCVD Zinc Oxide

Thermal Decomposition Benchmark

The thermal stability of the commonly supplied monohydrate form, [Zn(acac)₂(H₂O)], has been characterized by Thermogravimetric Analysis (TGA). The complex exhibits a decomposition temperature of 186°C [1]. This benchmark is critical for applications requiring thermal processing, such as sintering or high-temperature reactions. While this is a single-point measurement for the target compound, it serves as a crucial baseline for comparison against more thermally labile zinc sources (e.g., zinc acetate dihydrate, which melts and decomposes at lower temperatures) or more stable ones when designing a thermal process.

Thermal Analysis Precursor Stability TGA

Solubility in Aqueous & Organic Media

The solubility characteristics of Zn(acac)₂ hydrate are well-defined, enabling predictable formulation. It has a water solubility of 6.9 g/L at 20°C . In contrast to many inorganic zinc salts, Zn(acac)₂ exhibits high solubility in common organic solvents, including methanol [1], as well as benzene, ethanol, and acetone [2]. This dual solubility profile is a key differentiator from simpler zinc salts like zinc oxide (insoluble in both) or zinc chloride (highly water-soluble but often with poor organic solubility), allowing Zn(acac)₂ to be used in a wider range of reaction media and deposition processes.

Solubility Formulation Process Chemistry

Activity Ranking Among Metal Bis(acetylacetonate)s

Within the family of divalent transition metal bis(acetylacetonate) complexes used as catalysts for the silica sol-gel process, a clear activity trend is established. The catalytic activity decreases in the order Co(II) > Ni(II) > Cu(II) > Zn(II) [1]. Zn(acac)₂ is, therefore, the least active among this specific set of first-row transition metal analogs for this condensation reaction. This is a crucial differentiation point. While not the most active, Zn(acac)₂ provides a milder and more controllable catalytic effect, which can be advantageous for applications requiring slower, more uniform gelation or where high reactivity of Co or Ni catalysts is undesirable. The study also shows the catalyst concentration dependence is 1/2 order for these metal complexes [1].

Sol-Gel Process Condensation Catalyst Transition Metal Complexes

Zn(acac)₂ Application Scenarios


High-Mw Aliphatic Polycarbonate Synthesis

For researchers synthesizing biodegradable aliphatic polycarbonates like poly(1,4-butylene carbonate) (PBC), Zn(acac)₂ is the preferred catalyst. Quantitative evidence shows it can achieve a polymer yield of 85.6% and a high weight-average molecular weight (Mw) of 143,500 g/mol [1]. This performance surpasses that of other zinc-based catalysts, making Zn(acac)₂ the optimal choice when high Mw is a critical material property target. The selection of Zn(acac)₂ is justified by its unique Lewis acidity and steric properties that facilitate the melt transesterification reaction [1].

Low-Temperature CVD of High-Crystallinity ZnO

When fabricating (002) oriented ZnO thin films via atmospheric pressure CVD at a low temperature of 320°C, the process must employ Zn(acac)₂ in conjunction with water vapor as the co-reactant. Direct comparative evidence demonstrates that using Zn(acac)₂ with H₂O yields a higher growth rate and better film crystallinity than using O₂ [2]. This specific precursor/co-reactant pairing is essential for achieving high-quality ZnO films at this low thermal budget, which is critical for integration with temperature-sensitive substrates in flexible electronics and displays [2].

Kinetics Tuning in Sol-Gel & Silane Cross-Linking

Zn(acac)₂ offers a moderate catalytic activity that can be precisely selected based on quantitative rate constant data. In silane cross-linking, Zn(acac)₂ (ZnAA) has a rate constant of 4.3 × 10⁻⁴ min⁻¹, which is 2.15× faster than Zirconium acetylacetonate but slower than Aluminium acetylacetonate [3]. This positions Zn(acac)₂ as the ideal catalyst when an intermediate reaction rate is desired. Furthermore, in silica sol-gel processing, Zn(acac)₂ is the least active among its first-row transition metal analogs (Co, Ni, Cu) [4], providing a milder and more controllable condensation reaction for applications requiring uniform gelation.

Non-Aqueous Synthesis & Precursor Formulation

Zn(acac)₂ is the zinc source of choice for processes requiring dissolution in organic solvents. Its well-defined solubility profile includes water (6.9 g/L at 20°C) and high solubility in methanol, ethanol, acetone, and benzene [5]. This characteristic is essential for formulating precursors for Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and solution-based syntheses (e.g., nanoparticle formation) where inorganic zinc salts would be insoluble or would introduce unwanted anions. The ability to reliably prepare stable solutions of Zn(acac)₂ in organic media directly impacts process reproducibility and film/particle quality.

Technical Documentation Hub

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